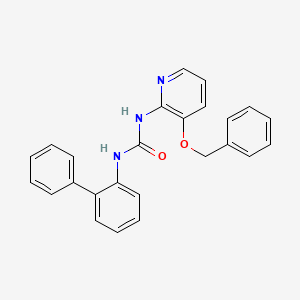![molecular formula C7H7BrF2N2O2S B2944032 4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine CAS No. 2344679-13-4](/img/structure/B2944032.png)
4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BRDMSB or compound 1 and is a member of the sulfonylurea class of compounds. In
Mechanism of Action
BRDMSB inhibits PTP1B by binding to the active site of the enzyme and preventing its interaction with insulin receptors. This results in increased insulin sensitivity and improved glucose uptake by cells.
Biochemical and Physiological Effects:
BRDMSB has been shown to have significant effects on glucose homeostasis and insulin signaling in both in vitro and in vivo studies. It has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, BRDMSB has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of BRDMSB is its selectivity for PTP1B, which makes it a useful tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, its potency and specificity may also make it challenging to work with in certain experimental settings. Additionally, the synthesis of BRDMSB can be complex and time-consuming, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research on BRDMSB. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of BRDMSB and its effects on insulin signaling and glucose homeostasis. Finally, there may be potential applications for BRDMSB in the treatment of other diseases beyond type 2 diabetes, such as inflammatory diseases or cancer.
Synthesis Methods
The synthesis of 4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine involves the reaction of 1,3-dibromo-2,2-difluoropropane with 4-aminobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of BRDMSB as a white solid with a melting point of 186-188°C.
Scientific Research Applications
BRDMSB has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on the enzyme PTP1B, which is involved in the regulation of insulin signaling. This inhibition can lead to increased insulin sensitivity and has potential therapeutic implications for the treatment of type 2 diabetes.
properties
IUPAC Name |
4-[bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVARDWCYXXPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)Br)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)

![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)

![(2-Bromophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2943963.png)
![1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2943965.png)
![(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2943966.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)